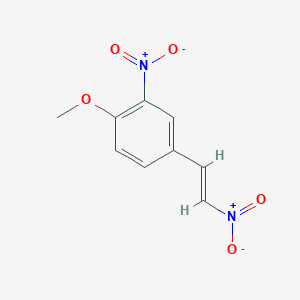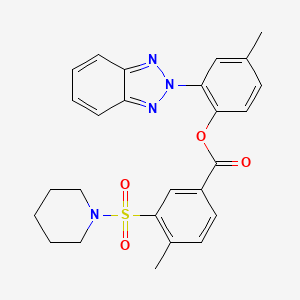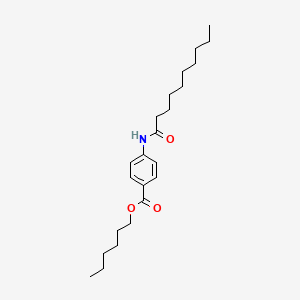
2-amino-4-(4-bromo-1,3-benzodioxol-5-yl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-AMINO-4-(4-BROMO-2H-1,3-BENZODIOXOL-5-YL)-7,7-DIMETHYL-5-OXO-5,6,7,8-TETRAHYDRO-4H-CHROMENE-3-CARBONITRILE is a complex organic compound with a unique structure that includes a benzodioxole moiety, a chromene ring, and a nitrile group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-AMINO-4-(4-BROMO-2H-1,3-BENZODIOXOL-5-YL)-7,7-DIMETHYL-5-OXO-5,6,7,8-TETRAHYDRO-4H-CHROMENE-3-CARBONITRILE typically involves multi-step organic reactions. One common method starts with the preparation of the benzodioxole intermediate, followed by its bromination. The brominated intermediate is then subjected to a series of condensation reactions with appropriate reagents to form the chromene ring and introduce the nitrile group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
Análisis De Reacciones Químicas
Types of Reactions
2-AMINO-4-(4-BROMO-2H-1,3-BENZODIOXOL-5-YL)-7,7-DIMETHYL-5-OXO-5,6,7,8-TETRAHYDRO-4H-CHROMENE-3-CARBONITRILE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.
Substitution: The bromine atom in the benzodioxole moiety can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes. Substitution reactions would result in the replacement of the bromine atom with the nucleophile.
Aplicaciones Científicas De Investigación
2-AMINO-4-(4-BROMO-2H-1,3-BENZODIOXOL-5-YL)-7,7-DIMETHYL-5-OXO-5,6,7,8-TETRAHYDRO-4H-CHROMENE-3-CARBONITRILE has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mecanismo De Acción
The mechanism of action of 2-AMINO-4-(4-BROMO-2H-1,3-BENZODIOXOL-5-YL)-7,7-DIMETHYL-5-OXO-5,6,7,8-TETRAHYDRO-4H-CHROMENE-3-CARBONITRILE involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into specific binding sites, where it can either inhibit or activate the target. This interaction can modulate biological pathways and result in various effects, depending on the target and the context.
Comparación Con Compuestos Similares
Similar Compounds
4-Bromo-2-(1H-pyrazol-3-yl)phenol: This compound shares the brominated benzodioxole moiety but lacks the chromene ring and nitrile group.
7,7-Dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile: This compound has the chromene ring and nitrile group but lacks the benzodioxole moiety.
Uniqueness
2-AMINO-4-(4-BROMO-2H-1,3-BENZODIOXOL-5-YL)-7,7-DIMETHYL-5-OXO-5,6,7,8-TETRAHYDRO-4H-CHROMENE-3-CARBONITRILE is unique due to its combination of structural features, which confer specific chemical and biological properties
Propiedades
Fórmula molecular |
C19H17BrN2O4 |
|---|---|
Peso molecular |
417.3 g/mol |
Nombre IUPAC |
2-amino-4-(4-bromo-1,3-benzodioxol-5-yl)-7,7-dimethyl-5-oxo-6,8-dihydro-4H-chromene-3-carbonitrile |
InChI |
InChI=1S/C19H17BrN2O4/c1-19(2)5-11(23)15-13(6-19)26-18(22)10(7-21)14(15)9-3-4-12-17(16(9)20)25-8-24-12/h3-4,14H,5-6,8,22H2,1-2H3 |
Clave InChI |
LBABAIPFEHGLFQ-UHFFFAOYSA-N |
SMILES canónico |
CC1(CC2=C(C(C(=C(O2)N)C#N)C3=C(C4=C(C=C3)OCO4)Br)C(=O)C1)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-({2-hydroxy-3,5-bisnitrobenzylidene}amino)-2-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B15016812.png)
![4-[(E)-{2-[hydroxy(diphenyl)acetyl]hydrazinylidene}methyl]-2-methoxyphenyl 4-bromobenzoate](/img/structure/B15016816.png)
![2-(Benzoyloxy)-4-[(E)-{[2-(2,6-dibromo-4-methylphenoxy)acetamido]imino}methyl]phenyl benzoate](/img/structure/B15016821.png)
![N-[2-chloro-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]biphenyl-4-carboxamide](/img/structure/B15016834.png)
![2-[(3,5-dimethylphenyl)amino]-7-(4-fluorophenyl)-7,8-dihydroquinazolin-5(6H)-one](/img/structure/B15016845.png)

![(3E)-3-{2-[(3-chloro-4-nitrophenyl)carbonyl]hydrazinylidene}-N-(4-ethylphenyl)butanamide](/img/structure/B15016850.png)
![4-[(E)-[(2,4-Dimethylphenyl)imino]methyl]phenyl benzoate](/img/structure/B15016855.png)
![2,4-dibromo-6-[(E)-{2-[(3-methylphenoxy)acetyl]hydrazinylidene}methyl]phenyl benzoate](/img/structure/B15016862.png)
![2-{[3-(4-Fluorophenyl)-3-oxopropyl]sulfanyl}-4,6-di(thiophen-2-yl)pyridine-3-carbonitrile](/img/structure/B15016867.png)


![N'-[(1E)-1-(4-ethylphenyl)ethylidene]-2-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]acetohydrazide](/img/structure/B15016883.png)
![1-(4-Bromophenyl)-3-[(4-bromophenyl)amino]-3-(4-butoxyphenyl)propan-1-one](/img/structure/B15016886.png)
